molecular formula C14H12ClN5O2S B607977 HS38 CAS No. 1030203-81-6

HS38

Katalognummer: B607977
CAS-Nummer: 1030203-81-6
Molekulargewicht: 349.8 g/mol
InChI-Schlüssel: NASYEGAVCTZSDO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

HS 38 ist ein spezifischer und ATP-kompetitiver Inhibitor der Todes-assoziierten Proteinkinase (DAPK). Es hat sich in der wissenschaftlichen Forschung als vielversprechend erwiesen, insbesondere in Studien zu Erkrankungen der glatten Muskulatur. Die Verbindung hat die Summenformel C14H12ClN5O2S und ein Molekulargewicht von 349,8 g/mol .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von HS 38 umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur von Pyrazolo[3,4-d]pyrimidinon. Die Reaktionsbedingungen umfassen typischerweise die Verwendung organischer Lösungsmittel, Katalysatoren und kontrollierter Temperaturen, um die Bildung des gewünschten Produkts zu gewährleisten. Spezifische Details zu den Synthesewegen und Reaktionsbedingungen sind oft urheberrechtlich geschützt und können je nach Hersteller variieren .

Industrielle Produktionsmethoden

Die industrielle Produktion von HS 38 folgt ähnlichen Synthesewegen, aber in größerem Maßstab. Der Prozess umfasst die Optimierung der Reaktionsbedingungen, um Ausbeute und Reinheit zu maximieren. Die Verbindung wird dann mit Techniken wie Kristallisation oder Chromatographie gereinigt, um den gewünschten Reinheitsgrad für Forschungsanwendungen zu erreichen .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of HS 38 involves multiple steps, starting with the preparation of the core pyrazolo[3,4-d]pyrimidinone structure. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the formation of the desired product. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer .

Industrial Production Methods

Industrial production of HS 38 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The compound is then purified using techniques such as crystallization or chromatography to achieve the desired level of purity for research applications .

Analyse Chemischer Reaktionen

Kinase Inhibition Profile and Selectivity

HS38 demonstrates nanomolar inhibitory potency against DAPK1 (IC₅₀ = 73 nM) and ZIPK (IC₅₀ = 82 nM), with moderate selectivity over related kinases .

Table 1: Kinase inhibition profile of this compound

KinaseIC₅₀ (nM)Selectivity Ratio vs. ZIPK
DAPK1731.1x
ZIPK821.0x
PIM31200.7x
IRAK48900.09x
smMLCK8,2000.01x
ROCK2>10,000<0.01x

This compound’s selectivity is attributed to its interaction with the ATP-binding pocket, where the pyrimidinone core forms hydrogen bonds with hinge residues, while the 3,4-dimethoxyphenyl group occupies hydrophobic regions .

Biochemical Reactions in Smooth Muscle

This compound modulates myosin light chain phosphorylation through ZIPK inhibition:

  • RLC20 dephosphorylation : Reduces phosphorylation by 40% in human aortic smooth muscle cells (basal state) and 60% after sphingosine 1-phosphate activation .

  • MYPT1 inhibition : Decreases phosphorylation in permeabilized rabbit ileum by 35%, contributing to calcium desensitization .

Table 2: Cellular effects of this compound

ParameterEffect SizeTissue/Cell Type
RLC20 phosphorylation↓40-60%Human aortic SMCs
Contractile force (Ca²⁺-sensitized)↓30%Rabbit ileum
Wound closure rate↑2.5xIntestinal epithelial cells

Tissue-Level Pharmacodynamic Responses

In ex vivo models, this compound (10 μM) reduces carbachol-induced force generation in rabbit ileum by 30% and promotes vasodilation in pre-contracted mouse aortic rings . Its structural analogue HS43, with 5-fold lower ZIPK affinity, shows no significant activity, confirming target specificity .

Synthetic Pathway and Optimization

This compound was optimized using fluorescence-linked enzyme chemoproteomics (FLECS), with key reaction steps including:

  • Piperazine coupling : 3,4-dimethoxyphenylpiperazine reacted with 6-chloropyrimidinone under Buchwald-Hartwig conditions (Pd₂(dba)₃, Xantphos, 110°C) .

  • Piperidine substitution : Nucleophilic aromatic substitution at the 2-position of pyrimidinone using piperidine (K₂CO₃, DMF, 80°C) .

Yield optimization via design of experiments (DoE) achieved 93% purity, balancing residence time and temperature .

Functional Consequences in Disease Models

  • Smooth muscle disorders : Reduces arterial tone in hypertensive models by inhibiting ZIPK-mediated calcium sensitization .

  • Intestinal repair : Accelerates wound closure in DSS-induced colitis by 2.5x through DAPK3 inhibition in epithelial monolayers .

This compound’s dual kinase inhibition profile positions it as a lead compound for therapeutic development in hypercontractile disorders and tissue repair applications .

Wissenschaftliche Forschungsanwendungen

Vascular Smooth Muscle Research

Recent studies have demonstrated that HS38 can significantly affect vascular smooth muscle cells (VSMCs). For instance, treatment with this compound has been shown to relax rat posterior cerebral arteries that were constricted with serotonin, indicating its potential use in managing vascular tone and blood pressure regulation .

Table 1: Effects of this compound on Vascular Smooth Muscle Cells

Study ReferenceExperimental SetupObservations
Rat posterior cerebral arteries constricted with serotoninRelaxation of arteries observed with this compound treatment
Myogenic response assessment in rat posterior cerebral arteriesAttenuation of myogenic response and decrease in passive vessel diameter

Neurological Applications

This compound has also been investigated for its effects on neurological tissues. In particular, it has been noted to influence the contractility of cerebral arteries, which could have implications for conditions such as stroke or hypertension . The ability of this compound to modulate vascular responses in the brain highlights its potential therapeutic applications in neurovascular disorders.

Application in Hypertension Research

In a study focusing on hypertension, this compound was utilized to investigate its role in regulating contractile responses in mesenteric arteries from spontaneously hypertensive rats. The findings suggested that this compound could mitigate excessive contractility associated with hypertension, potentially offering a new avenue for treatment .

Case Study Summary: Hypertension Regulation

  • Objective : To evaluate the impact of this compound on contractility in hypertensive models.
  • Findings : Significant reduction in contractile responses observed, indicating therapeutic potential for managing hypertension.

Impact on Smooth Muscle Cell Dynamics

Another study explored the effects of this compound on smooth muscle cell dynamics, particularly regarding cytoskeletal organization and contraction mechanisms. The results indicated that this compound treatment led to alterations in actin filament organization and reduced phosphorylation of key proteins involved in contraction, such as myosin light chain .

Case Study Summary: Smooth Muscle Dynamics

  • Objective : Assess the influence of this compound on cytoskeletal dynamics.
  • Findings : Altered actin organization and reduced phosphorylation of contraction-related proteins.

Conclusion and Future Directions

The applications of this compound extend across various fields of biological research, particularly in vascular biology and neurology. Its selective inhibition of ZIPK provides a valuable tool for dissecting complex signaling pathways involved in muscle contraction and vascular regulation. Future research should focus on further elucidating the molecular mechanisms underlying these effects and exploring potential clinical applications for managing cardiovascular diseases.

Wirkmechanismus

HS 38 exerts its effects by competitively inhibiting the ATP-binding site of death-associated protein kinase. This inhibition prevents the phosphorylation of downstream targets, leading to altered cellular processes. The molecular targets include death-associated protein kinase 1, PIM3, and zipper-interacting protein kinase, with dissociation constants (Kds) of 300 nM, 200 nM, and 280 nM, respectively .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

  • TAT-GluN2BCTM
  • BRD7389
  • TC-DAPK 6
  • HS94
  • DAPK-IN-2
  • DAPK-Substrat-Peptidacetat

Einzigartigkeit von HS 38

HS 38 ist aufgrund seiner hohen Spezifität und kompetitiven Inhibition der ATP-Bindungsstelle der Todes-assoziierten Proteinkinase einzigartig. Seine Dissoziationskonstanten für verschiedene Kinasen machen es zu einem wertvollen Werkzeug für die Untersuchung von Erkrankungen der glatten Muskulatur und anderen zellulären Prozessen, die die Todes-assoziierte Proteinkinase beinhalten .

Biologische Aktivität

HS38, a selective inhibitor of death-associated protein kinases (DAPK1 and DAPK3, also known as ZIPK), has garnered attention for its biological activity and potential therapeutic applications. This article delves into the compound's mechanisms of action, effects on vascular smooth muscle, and implications for further research and clinical applications.

  • Chemical Name : 3-(2-(4-(2-methylphenyl)-1H-pyrazol-3-yl)thio)-5-methylpyrimidin-4-yl)thiazolidine-2,4-dione
  • CAS Number : 1030203-81-6
  • Molecular Weight : 350.45 g/mol

This compound operates primarily as an ATP-competitive inhibitor targeting DAPK1 and ZIPK. It exhibits a high affinity for these kinases with IC50 values around 200 nM, indicating potent inhibitory effects at low concentrations . The compound's selectivity is noteworthy; it shows minimal activity against other kinases such as Src and Abl, reinforcing its potential as a targeted therapeutic agent .

Vascular Smooth Muscle Relaxation

This compound has been shown to induce relaxation in vascular smooth muscle by inhibiting the phosphorylation of myosin light chain (RLC20), a critical regulator of smooth muscle contraction. In human coronary artery smooth muscle cells (CA-VSMC), this compound treatment resulted in a 21-23% decrease in RLC20 phosphorylation , demonstrating its efficacy in modulating vascular tone .

Table 1: Effects of this compound on RLC20 Phosphorylation

ConditionRLC20 Phosphorylation Change (%)
Serum-free conditions-21%
5% FBS conditions-23%

Ex Vivo Studies

In ex vivo experiments using rabbit ileum and mouse aorta, this compound significantly reduced contractile force, suggesting its role in promoting Ca2+^{2+} desensitization in smooth muscle tissues. For instance, this compound induced an approximate 30% decrease in carbachol-induced force in permeabilized rabbit ileum . Furthermore, it increased the time required for tissues to reach maximal contraction when pre-treated before stimulation with calyculin A, indicating prolonged relaxation effects .

Case Studies

Recent studies have explored the implications of this compound in various contexts:

  • Cerebral Vasculature : A study highlighted this compound's ability to attenuate vessel constrictions invoked by serotonin without altering LC20 phosphorylation levels. This suggests that DAPK3 may influence the actin cytoskeleton rather than direct Ca2+^{2+} sensitization pathways during myogenic responses .
  • Smooth Muscle Disorders : The specificity of this compound for DAPK1 and ZIPK positions it as a promising candidate for treating smooth muscle-related disorders, including hypertension and vascular diseases .

Research Findings

The following key findings summarize the biological activity of this compound:

  • Inhibition Profile : this compound selectively inhibits DAPK1 and ZIPK with IC50 values of 200 nM; it does not significantly inhibit Src or Abl kinases.
  • Vascular Effects : Demonstrated relaxation effects on vascular smooth muscles through reduced RLC20 phosphorylation.
  • Potential Therapeutic Applications : Its unique mechanism suggests potential use in therapies targeting smooth muscle hyperactivity and related disorders.

Eigenschaften

IUPAC Name

2-[[1-(3-chlorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN5O2S/c1-7(11(16)21)23-14-18-12-10(13(22)19-14)6-17-20(12)9-4-2-3-8(15)5-9/h2-7H,1H3,(H2,16,21)(H,18,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NASYEGAVCTZSDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N)SC1=NC2=C(C=NN2C3=CC(=CC=C3)Cl)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1030203-81-6
Record name 1030203-81-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Customer
Q & A

Q1: What are DAPK1 and ZIPK, and what are their roles in cellular processes?

A1: DAPK1 (Death-associated protein kinase 1) and ZIPK (Zipper-interacting protein kinase, also known as DAPK3) are closely related serine/threonine protein kinases. They are involved in various cellular processes, including programmed cell death, apoptosis, and the regulation of both smooth muscle and non-muscle myosin phosphorylation. [] Their dysregulation has been implicated in various diseases, making them potential therapeutic targets.

Q2: How does HS38 interact with DAPK1 and ZIPK?

A2: this compound acts as a potent and selective inhibitor of both DAPK1 and ZIPK. It exhibits ATP-competitive inhibition, meaning it competes with ATP for binding to the kinases' active sites, thereby preventing their catalytic activity. []

Q3: What are the downstream effects of this compound inhibiting DAPK1 and ZIPK?

A3: Inhibiting ZIPK with this compound leads to several downstream effects, primarily related to smooth muscle contraction and cell migration:

  • Decreased RLC20 phosphorylation: this compound reduces the phosphorylation of the myosin regulatory light chain (RLC20), a key step in smooth muscle contraction. This effect has been observed in both cellular and ex vivo studies. [, , , , ]
  • Attenuated contractile responses: this compound significantly decreases the contractile force in various smooth muscle tissues, including mouse aorta, rabbit ileum, and calyculin A-stimulated arterial muscle. [] It also attenuates contractile responses elicited by various agonists like phenylephrine, angiotensin II, endothelin-1, U46619, and K+-induced membrane depolarization. []
  • Suppressed cell migration: this compound inhibits vascular smooth muscle cell (VSMC) migration, likely due to its effects on focal adhesion dynamics and actin cytoskeleton organization. []
  • Reduced MYPT1 and CPI-17 phosphorylation: In vascular smooth muscle, this compound inhibits the phosphorylation of MYPT1 and CPI-17, two proteins involved in regulating myosin light chain phosphatase (MLCP) activity. This suggests this compound may also indirectly modulate MLCP activity through ZIPK inhibition. []
  • Modulation of FAK and CDC14A: this compound influences the phosphorylation and localization of focal adhesion kinase (FAK), a protein crucial for focal adhesion signaling. Additionally, this compound impacts the levels and interaction of ZIPK with cell-division cycle 14A phosphatase (CDC14A), suggesting a potential regulatory role of the ZIPK-CDC14A complex in VSMC migration. []

Q4: Does this compound influence the Hippo signaling pathway?

A5: Research suggests that DAPK3 inhibition by this compound may impact the Hippo signaling pathway, a critical regulator of organ size, cell proliferation, and apoptosis. Studies using a mouse model of colitis showed that this compound treatment increased YAP nuclear localization in IECs, indicating Hippo pathway activation. [] Analysis of gene expression data from patients with ulcerative colitis further suggests a potential role of DAPK3 and Hippo signaling in colitis progression. []

Q5: What is the molecular formula and weight of this compound?

A6: The molecular formula of this compound is C14H12ClN5O2S, and its molecular weight is 361.82 g/mol. [, ]

Q6: Is there spectroscopic data available for this compound?

A6: While the provided abstracts don't offer specific spectroscopic data, techniques like nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared (IR) spectroscopy would be standard methods for confirming its structure and purity.

Q7: How does the structure of this compound contribute to its selectivity for DAPK1 and ZIPK?

A8: While specific structural details about this compound's interaction with DAPK1 and ZIPK are not provided, the research mentions a close structural analog, HS43. HS43 has a five-fold lower affinity for ZIPK and does not produce any observable effects on cells or tissues. [] This suggests that even minor structural modifications can significantly impact this compound's potency and selectivity. Further SAR studies would be needed to elucidate the precise structural features responsible for its binding affinity and selectivity profile.

Q8: What types of in vitro and in vivo studies have been conducted with this compound?

A8: this compound has been investigated in a variety of experimental settings, including:

  • Cell-based assays: Researchers used this compound to treat various cell lines, including human coronary artery vascular smooth muscle cells [, ], Caco-2 human intestinal epithelial cells [], and ovarian cancer cell lines (this compound.T and PA-1). [] These studies investigated the compound's effects on cell signaling, migration, proliferation, and other cellular functions.
  • Animal models: this compound has been tested in rodent models of hypertension [], colitis [, ], and ovarian cancer. [] These studies examined the compound's effects on blood pressure regulation [], intestinal wound healing and inflammation [, ], and tumor growth, respectively. []
  • Ex vivo studies: Researchers used isolated tissues, such as rat caudal arterial smooth muscle strips, [] mouse aorta, rabbit ileum, [] and human cerebral vessels, [] to study the direct effects of this compound on smooth muscle contraction and vascular reactivity.

Q9: What are the key findings from the in vivo studies using this compound?

A9: In vivo studies using this compound have yielded significant findings:

  • Hypertension: In a study using spontaneously hypertensive rats (SHR), this compound attenuated the myogenic response of cerebral vessels, suggesting that ZIPK inhibition might be a potential therapeutic strategy for hypertension. []
  • Colitis: In a mouse model of DSS-induced colitis, this compound administration unexpectedly impeded the resolution of intestinal injury and attenuated epithelial-specific proliferation. [, ] These findings suggest a more complex role of DAPK3 in intestinal regeneration than initially anticipated.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.